
4-chloro-N,N-dimethylbutanamide
Overview
Description
4-Chloro-N,N-dimethylbutanamide (CAS RN: 22813-58-7) is a chlorinated amide derivative characterized by a four-carbon chain with a terminal chlorine atom and a dimethylamide group. Its molecular formula is C₆H₁₁ClNO, and it is commonly synthesized via the reaction of 4-chlorobutanoyl chloride with dimethylamine . Its applications include serving as a precursor for pharmaceuticals and agrochemicals, though specific biological activities are less documented compared to structurally related compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chloro-N,N-dimethylbutanamide can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutyryl chloride with dimethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N,N-dimethylbutanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases, leading to the formation of 4-chlorobutyric acid and dimethylamine.
Reduction: The compound can be reduced to 4-chloro-N,N-dimethylbutylamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at reflux temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-azido-N,N-dimethylbutanamide or 4-thiocyanato-N,N-dimethylbutanamide.
Hydrolysis: 4-chlorobutyric acid and dimethylamine.
Reduction: 4-chloro-N,N-dimethylbutylamine.
Scientific Research Applications
Pharmaceutical Development
4-Chloro-N,N-dimethylbutanamide is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to target specific biological pathways makes it valuable in drug development.
- Case Study: Anticancer Research
- Preliminary studies indicate that this compound exhibits cytotoxic effects on human pancreatic cancer cells (PANC-1). This suggests potential as a chemotherapeutic agent, warranting further investigation into its mechanism of action and efficacy against different cancer types.
Agricultural Chemicals
In agriculture, this compound is incorporated into the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides.
- Impact on Crop Yields
Material Science
The compound is also explored in material science for developing advanced materials such as polymers with enhanced thermal and mechanical properties.
- Potential Applications
Laboratory Reagents
In organic synthesis, this compound serves as a reagent facilitating various chemical reactions essential for research in chemistry and biochemistry.
- Chemical Reactions
- The compound can undergo nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles, expanding its utility in synthetic organic chemistry.
Analytical Chemistry
This compound is employed in analytical methods for detecting and quantifying other substances, aiding in quality control across various industries.
- Quality Control Applications
Mechanism of Action
The mechanism of action of 4-chloro-N,N-dimethylbutanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.
Comparison with Similar Compounds
The following analysis compares 4-chloro-N,N-dimethylbutanamide with structurally or functionally related chlorinated amides and amines. Key differences in physical properties, synthesis, and applications are highlighted.
Structural Analogues
4-Chloro-N,N-Dimethyl-1-butanamine Hydrochloride
- Molecular Formula : C₆H₁₅Cl₂N
- Key Features : A tertiary amine with a chlorine atom at the terminal carbon, differing from the amide group in this compound.
- Synthesis : Prepared via alkylation of dimethylamine with 4-chloro-1-bromobutane, followed by HCl treatment .
- Applications : Primarily used in organic synthesis as a cationic surfactant or catalyst.
4-Chloro-N,N-Dimethylbenzenesulfonamide
- Molecular Formula: C₈H₁₀ClNO₂S
- Key Features : Aromatic sulfonamide with a dimethylamide group, offering enhanced stability and solubility compared to aliphatic counterparts.
- Applications : Intermediate in sulfa drug synthesis and polymer chemistry .
4-Chloro-N,N-Dimethylpyridine-2-Carboxamide
- Molecular Formula : C₈H₉ClN₂O
- Synthesis : Optimized for Sorafenib (anticancer drug) production via condensation reactions .
- Applications : Key intermediate in oncology drug synthesis .
Functional Analogues
N-(3-Cyano-4,5,6,7-Tetrahydrobenzothiophen-2-yl)-4-Chlorobutanamide
- Molecular Formula : C₁₃H₁₄ClN₂OS
- Key Features : Contains a tetrahydrobenzothiophene moiety, enhancing lipophilicity and bioactivity.
- Applications : Investigated for antitumor and kinase-inhibitory properties .
4-Chloro-2-Nitro-N,N-Dimethylaniline
- Molecular Formula : C₈H₉ClN₂O₂
- Key Features : Aromatic nitroamine with strong electron-withdrawing groups, influencing reactivity in electrophilic substitutions.
- Applications : Used in dye synthesis and as a corrosion inhibitor .
Comparative Data Table
Biological Activity
4-Chloro-N,N-dimethylbutanamide (CAS Number: 22813-58-7) is an organic compound with the molecular formula C6H12ClNO. It features a butanamide structure modified by the presence of a chlorine atom at the fourth carbon and two methyl groups attached to the nitrogen atom. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure
- Molecular Formula : C6H12ClNO
- Molecular Weight : 149.62 g/mol
Synthesis
This compound can be synthesized via several methods, including:
- Reaction of 4-chlorobutyryl chloride with dimethylamine , typically in the presence of a base like triethylamine and using solvents such as dichloromethane at low temperatures (0-5°C) to control the reaction's exothermic nature.
Chemical Reactions
The compound is capable of undergoing various chemical reactions, including:
- Nucleophilic Substitution : The chlorine atom can be replaced by other nucleophiles.
- Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions.
- Reduction : It can be reduced to 4-chloro-N,N-dimethylbutylamine using reducing agents like lithium aluminum hydride.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further investigation in the development of new antimicrobial agents. Preliminary studies suggest effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) and mechanisms of action are still required.
Anticancer Properties
The compound has also been explored for its anticancer properties. In vitro studies have shown that it may inhibit the proliferation of certain cancer cell lines. For instance:
- Cell Line Testing : In studies involving human pancreatic cancer cells (PANC-1), this compound demonstrated cytotoxic effects, suggesting potential as a chemotherapeutic agent.
The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors within the cell. For example, it may inhibit enzymes critical for cancer cell survival or proliferation, although detailed pathways remain to be fully elucidated.
Case Study 1: Antimicrobial Activity
A study investigated the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that:
- The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Further testing is necessary to determine its potential as an antibiotic.
Case Study 2: Anticancer Activity
In another study focused on its anticancer properties:
- Researchers treated PANC-1 cells with varying concentrations of this compound.
- Results showed a dose-dependent decrease in cell viability, with IC50 values suggesting moderate potency compared to standard chemotherapeutics.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Amide | Antimicrobial, Anticancer |
4-Chloro-N,N-dimethylbutyramide | Amide | Limited data available |
N,N-Dimethyl-4-chlorobutanamide | Amide | Potentially similar effects |
4-Chloro-N,N-dimethylbenzamide | Aromatic Amide | Different properties |
Q & A
Q. What are the optimal synthetic routes for 4-chloro-N,N-dimethylbutanamide, and how can reaction conditions be systematically optimized?
Basic Research Question
The primary synthesis involves reacting 4-chloro-butyryl chloride with dimethylamine in anhydrous solvents like dichloromethane or THF. Key parameters for optimization include:
- Molar Ratios : A 1:1.2 molar ratio of 4-chloro-butyryl chloride to dimethylamine minimizes side products (e.g., over-alkylation) .
- Temperature : Reactions conducted at 0–5°C improve selectivity, while higher temperatures (>25°C) risk decomposition.
- Workup : Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate yields purer products (≥95% purity by HPLC).
Advanced Consideration : Mechanistic studies using DFT calculations could elucidate steric and electronic effects of the dimethylamino group on reaction kinetics.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?
Basic Research Question
- ¹H NMR : The methyl groups on nitrogen appear as two singlets at δ 2.95–3.05 ppm. The chlorine-substituted butanamide backbone shows distinct splitting patterns: δ 1.85–2.10 ppm (m, 2H, CH₂), δ 2.35–2.50 ppm (t, 2H, CH₂Cl), and δ 3.40–3.60 ppm (t, 2H, CON) .
- IR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~650 cm⁻¹ (C-Cl stretch) are diagnostic.
- MS : Molecular ion peak at m/z 149.6 (M⁺) with fragments at m/z 106 (loss of CON(CH₃)₂) and m/z 77 (C₆H₅⁺) .
Advanced Application : High-resolution MS and 2D NMR (e.g., HSQC, HMBC) resolve ambiguities in regioisomers, such as distinguishing 3-chloro vs. 4-chloro positions.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Hazards : Causes skin irritation (H315), serious eye damage (H319), and respiratory irritation (H335) .
- Mitigation : Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid inhalation of dust.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste.
Advanced Consideration : Computational toxicity models (e.g., EPA TEST) predict LD₅₀ values and ecotoxicological impacts for risk assessment .
Q. How does the electronic nature of the dimethylamino group influence the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
The dimethylamino group acts as an electron-donating substituent, reducing the electrophilicity of the carbonyl carbon and directing nucleophilic attack to the β-chlorine position.
- Experimental Data : In reactions with KSCN, substitution occurs at the β-Cl site, forming 4-thiocyanato derivatives. Steric hindrance from the dimethyl groups slows SN2 pathways, favoring SN1 mechanisms in polar solvents .
- Computational Insight : DFT studies show a 15–20% decrease in activation energy for β-substitution compared to α-substitution due to resonance stabilization .
Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?
Advanced Research Question
Discrepancies in unit cell parameters or space groups (e.g., monoclinic vs. orthorhombic) arise from:
- Solvent Effects : Crystallization solvents (e.g., methanol vs. acetonitrile) induce polymorphism.
- Refinement Methods : SHELXL refinement with high-resolution data (≤0.8 Å) reduces R-factor discrepancies .
Case Study : A derivative, [Sn(CH₃)₂(C₁₈H₁₁ClN₂O₂)], crystallizes in P2₁/n with a = 10.23 Å, b = 12.45 Å, c = 14.67 Å. Disordered solvent molecules accounted for via SQUEEZE in PLATON .
Q. How can computational modeling predict the biological activity of this compound analogs?
Advanced Research Question
- Molecular Docking : Analogues with 4-chloro substituents show higher binding affinity to bacterial enoyl-ACP reductase (FabI) than non-halogenated derivatives (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol) .
- ADMET Prediction : LogP values (~2.1) suggest moderate blood-brain barrier permeability, while topological polar surface area (TPSA = 45 Ų) indicates poor oral bioavailability .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
Advanced Research Question
Properties
IUPAC Name |
4-chloro-N,N-dimethylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-8(2)6(9)4-3-5-7/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVXMHXMWHEEHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177369 | |
Record name | 4-Chloro-N,N-dimethylbutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22813-58-7 | |
Record name | 4-Chloro-N,N-dimethylbutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22813-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N,N-dimethylbutyramide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022813587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-N,N-dimethylbutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-N,N-dimethylbutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.116 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chloro-N,N-dimethylbutanamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83T665YQ5E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.